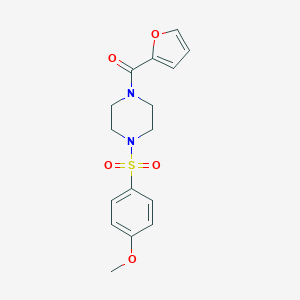
1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a furan ring, a piperazine ring, and a methoxy-benzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the furan ring and the piperazine ring separately. The furan ring can be synthesized through the cyclization of alkynyl oxiranes in the presence of p-toluenesulfonic acid and methanol . The piperazine ring is then introduced through a nucleophilic substitution reaction with a suitable sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furanones
Reduction: Hydroxyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-yl-methanone derivatives: Similar in structure but may have different functional groups attached to the furan ring.
Piperazine derivatives: Compounds with variations in the substituents on the piperazine ring.
Methoxy-benzenesulfonyl derivatives: Compounds with different substituents on the benzene ring.
Uniqueness
1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to its combination of the furan ring, piperazine ring, and methoxy-benzenesulfonyl group, which imparts specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H18N2O5S |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
furan-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C16H18N2O5S/c1-22-13-4-6-14(7-5-13)24(20,21)18-10-8-17(9-11-18)16(19)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3 |
Clave InChI |
JRZLMAJUZAWBLF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE](/img/structure/B248530.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B248532.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248534.png)
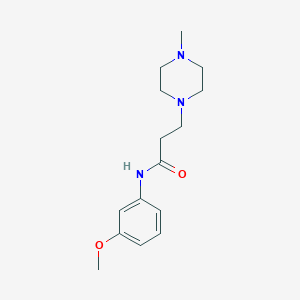

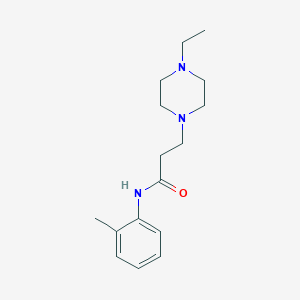
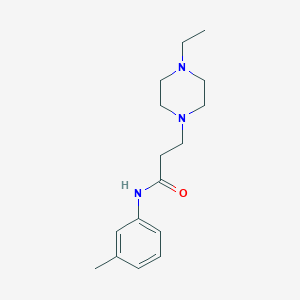
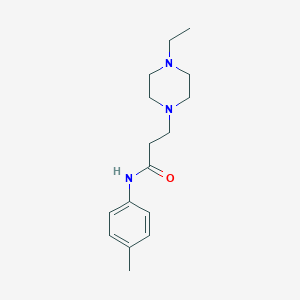

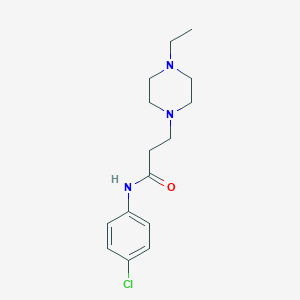
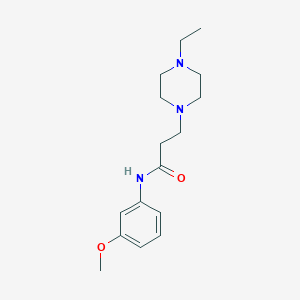
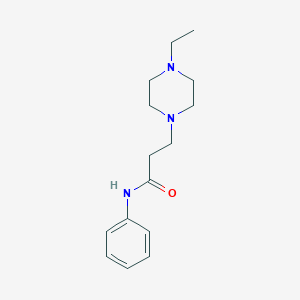
![1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
